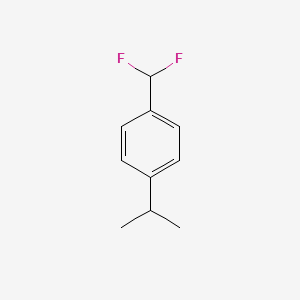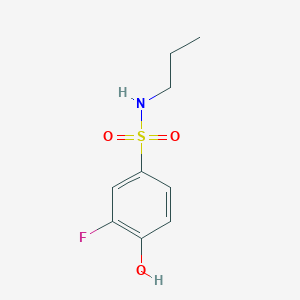![molecular formula C15H21F2N B13720926 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13720926.png)
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine is a chemical compound characterized by its unique structure, which includes a cyclobutyl ring substituted with a 2,4-difluorophenyl group and a butylamine chain
準備方法
The synthesis of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine typically involves several steps:
Cyclobutyl Ring Formation: The cyclobutyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Substitution with 2,4-Difluorophenyl Group:
Attachment of Butylamine Chain: The final step involves the attachment of the butylamine chain through nucleophilic substitution reactions.
Industrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process.
化学反応の分析
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide.
科学的研究の応用
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine involves its interaction with specific molecular targets and pathways. For instance, it may bind to receptors or enzymes, modulating their activity and leading to downstream effects on cellular processes. The exact pathways involved can vary depending on the specific application and context of use.
類似化合物との比較
1-[1-(2,4-Difluorophenyl)cyclobutyl]-3-methyl-1-butylamine can be compared with similar compounds such as:
1-(2,4-Difluorophenyl)cyclobutylmethanamine: Similar structure but with a methanamine group instead of a butylamine chain.
1-(2,6-Difluorophenyl)cyclobutylmethylamine: Differing in the position of the fluorine atoms on the phenyl ring.
1-(2,5-Difluorophenyl)cyclobutylmethanamine: Another variant with different fluorine atom positions.
特性
分子式 |
C15H21F2N |
|---|---|
分子量 |
253.33 g/mol |
IUPAC名 |
1-[1-(2,4-difluorophenyl)cyclobutyl]-3-methylbutan-1-amine |
InChI |
InChI=1S/C15H21F2N/c1-10(2)8-14(18)15(6-3-7-15)12-5-4-11(16)9-13(12)17/h4-5,9-10,14H,3,6-8,18H2,1-2H3 |
InChIキー |
XRTDGRVFTGKMBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C1(CCC1)C2=C(C=C(C=C2)F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





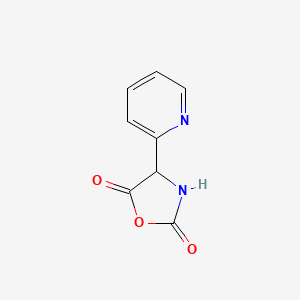

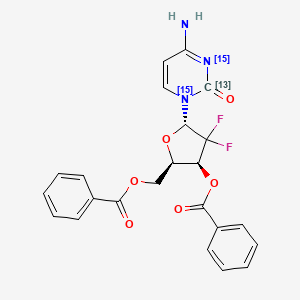

![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
![2-Amino-6-chloro-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13720893.png)
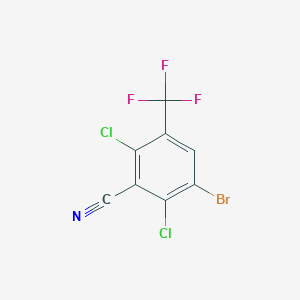
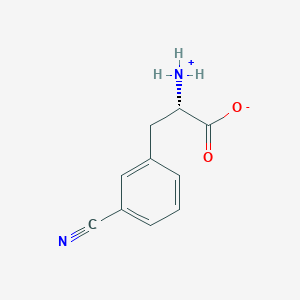
![4-[3-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-yloxymethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13720907.png)
